Cas no 957060-86-5 (4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid)

4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid is a specialized boronic acid derivative featuring a sulfamoyl linker with t-butyl and 4-methoxybenzyl substituents. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stabilized boronic acid moiety, which enhances reactivity and selectivity in forming carbon-carbon bonds. The electron-donating methoxy group and sterically hindered t-butyl moiety contribute to improved stability under reaction conditions, making it suitable for complex synthetic applications. Its structural design also allows for potential use in medicinal chemistry and materials science, where precise functionalization is critical. The compound is typically handled under inert conditions to preserve its reactivity.
4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid structure
957060-86-5 structure
Product Name:4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid
CAS No:957060-86-5
MF:C18H24BNO5S
MW:377.262864112854
MDL:MFCD09027251
CID:839786
Update Time:2025-11-02

4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(N-(tert-Butyl)-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid
    • 4-[tert-Butyl(4-Methoxybenzyl)sulfaMoyl]benzeneboronic acid
    • (4-(N-(tert-Butyl)-N-(4-methoxybenzyl)-sulfamoyl)phenyl)boronic acid
    • 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
    • N-t-Butyl-N-(4-methoxybenzyl) 4-boronobenzenesulfonamide
    • [4-[tert-butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
    • 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid
    • MDL: MFCD09027251
    • Inchi: 1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3
    • InChI Key: IEROFVLRFGYWHA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(B(O)O)=CC=1)(N(CC1C=CC(=CC=1)OC)C(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 377.14700
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7

Experimental Properties

  • Melting Point: 135-137℃
  • PSA: 95.45000
  • LogP: 2.44520

4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid Pricemore >>

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4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:957060-86-5)4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid
Order Number:A858917
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:15
Price ($):388.0
Email:sales@amadischem.com

Additional information on 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid

Comprehensive Guide to 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid (CAS No. 957060-86-5)

4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid (CAS No. 957060-86-5) is a specialized boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound, known for its unique sulfamoyl and boronic acid functional groups, plays a critical role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers and industries value this compound for its versatility in constructing complex molecular architectures.

The molecular structure of 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid features a phenylboronic acid core substituted with a sulfamoyl group and a t-butyl-methoxybenzyl moiety. This combination enhances its stability and reactivity, making it ideal for applications in drug discovery and catalysis. The presence of the boronic acid group allows for efficient transmetalation in cross-coupling reactions, while the sulfamoyl group contributes to its solubility and compatibility with various solvents.

One of the most significant applications of 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid is in the synthesis of biaryl compounds, which are essential building blocks in pharmaceuticals and agrochemicals. The Suzuki-Miyaura reaction, facilitated by this compound, enables the formation of carbon-carbon bonds under mild conditions, reducing the need for harsh reagents. This aligns with the growing demand for green chemistry and sustainable synthetic methods, a hot topic in the scientific community.

In the pharmaceutical industry, 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid is employed in the development of targeted therapies and small-molecule inhibitors. Its ability to participate in bioconjugation and proteolysis-targeting chimera (PROTAC) technology has garnered attention for potential applications in cancer treatment and neurodegenerative diseases. Researchers are exploring its role in modulating protein-protein interactions, a key focus area in precision medicine.

From a commercial perspective, the demand for 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid is driven by advancements in high-throughput screening and combinatorial chemistry. Suppliers and manufacturers are optimizing production processes to meet the needs of academic and industrial laboratories. The compound's stability under ambient conditions and compatibility with automated synthesis platforms make it a preferred choice for drug development pipelines.

Recent trends in AI-driven drug discovery have further highlighted the importance of boronic acid derivatives like 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid. Machine learning models are being trained to predict the reactivity and selectivity of such compounds, accelerating the identification of novel therapeutic agents. This intersection of computational chemistry and experimental synthesis is reshaping the landscape of medicinal chemistry.

For researchers handling 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid, proper storage and handling are essential to maintain its efficacy. The compound should be stored in a cool, dry place, away from moisture and strong oxidizers. Its boronic acid functionality can form reversible complexes with diols, which is useful in sensor development and glycobiology studies.

In summary, 4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid (CAS No. 957060-86-5) is a multifaceted compound with broad applications in organic synthesis, pharmaceutical research, and material science. Its role in cross-coupling reactions and drug discovery underscores its importance in modern chemistry. As the scientific community continues to explore its potential, this compound remains a valuable tool for innovation in life sciences and industrial chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957060-86-5)4-N-t-Butyl-N-(4-methoxybenzyl)sulfamoylphenylboronic acid
A858917
Purity:99%
Quantity:5g
Price ($):388.0
Email